molecular formula C9H11N5O3 B1678102 Primapterin CAS No. 2582-88-9

Primapterin

Cat. No. B1678102
CAS RN: 2582-88-9
M. Wt: 237.22 g/mol
InChI Key: LNXRKRFGNHXANN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new regiospecific synthesis of anapterin and primapterin has been reported . The exact metabolic origin of primapterin and anapterin is still obscure .


Molecular Structure Analysis

Primapterin is a member of the class of biopterins that consists of pterin bearing amino, oxo and 1,2-dihydroxypropyl substituents at positions 2, 4 and 7 respectively .


Chemical Reactions Analysis

Primapterin is formed from biopterin by an isomerization reaction . The 6-substituted pterin to 7-substituted pterin conversion occurs in the absence of pterin-4a-carbinolamine dehydratase and is shown to be a nonenzymatic process .


Physical And Chemical Properties Analysis

Primapterin is a liquid with a boiling point of 502.6±53.0 °C (Predicted) and a density of 1.86±0.1 g/cm3 (Predicted) . It is soluble in aqueous acid .

Scientific Research Applications

Primapterin in Phenylketonuria Variants

Primapterin, identified as a new pterin metabolite, has been notably associated with atypical phenylketonuria (PKU) variants. In the context of Primapterinuria, a variant of hyperphenylalaninemia, it's marked by the excretion of 7-substituted pterins, including primapterin, in patients' urine. This condition differs from classical PKU, with patients not requiring a low phenylalanine diet or neurotransmitter precursors like L-DOPA and 5-hydroxytryptophan. Initial patients described by Dhondt et al. and Blaskovics & Giudici showed that a tetrahydrobiopterin loading test indicated primapterin (7-biopterin) might derive from 6-biopterin. These findings imply that primapterin formation might involve an isomerization reaction from biopterin, but the exact metabolic origin remains unclear (Blau et al., 1989) (Blaskovics et al., 1991).

Enzymatic and Genetic Insights

Studies on primapterinuria have highlighted the role of specific enzymes and genetic mutations. For instance, mutations in the pterin-4α-carbinolamine dehydratase (PCBD) gene are implicated in benign forms of hyperphenylalaninemia. These mutations are characterized by elevated urinary excretion of primapterin and could lead to misdiagnosis due to similar symptoms shared with 6-pyruvoyltetrahydropterin synthase deficiency (Thöny et al., 1998).

Exploring Primapterin's Biochemical Pathway

Loading experiments with specific biopterins in primapterinuric patients have provided insights into the biosynthetic pathway of 7-substituted pterins in humans. These studies suggested that primapterin might form from tetrahydro-L-biopterin via an intramolecular rearrangement, indicating a complex biochemical pathway involving primapterin (Adler et al., 1992).

Safety And Hazards

The safety data sheet for Primapterin indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRKRFGNHXANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862990
Record name 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Primapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Primapterin

CAS RN

2582-88-9
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2582-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primapterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
HC Curtius, T Kuster, A Matasovic, N Blau… - … and biophysical research …, 1988 - Elsevier
… primapterin. Using the reference compounds synthetized by Rembold (7), we recognized that the retention times of primapterin … for anapterin in addition to primapterin. Fig. 3 shows the …
Number of citations: 66 www.sciencedirect.com
N Blau, HC Curtius, T Kuster, A Matasovic… - Studies in Inherited …, 1989 - Springer
… as primapterin increased about eight-fold in one of the patients. This finding suggests that primapterin is … However, the exact metabolic origin of primapterin and anapterin is still obscure. …
Number of citations: 38 link.springer.com
M Viscontini - Helvetica chimica acta, 1990 - Wiley Online Library
… Primapterin has been isolated from the urine of a patient with mild hyperphenylalaninemia [3] and has been found in two other children with the same symptoms [4]. HPLC comparison …
Number of citations: 8 onlinelibrary.wiley.com
HC Curtius, C Adler, I Rebrin, C Heizmann… - … and biophysical research …, 1990 - Elsevier
… This is in agreement with our observation that in the patient with primapterinuria about 8 times more primapterin than biopterin was detected (data not shown). During incubation of BH, …
Number of citations: 88 www.sciencedirect.com
C Adler, HC Curtius, E Wetzel, M Viscontini… - Helvetica chimica …, 1992 - Wiley Online Library
… We purified and isolated L-biopterin and L-primapterin from ca. 200 ml urine before and … and L-primapterin show the same extent of deuteration indicates that Lprimapterin may arise …
Number of citations: 2 onlinelibrary.wiley.com
C Adler, HC Curtius, E Wetzel, TA Giudici, M Blaskovics… - Pteridines, 1991 - degruyter.com
… xylase results in the formation of L-primapterin (3, 4). Analogue in … For in vivo investigations of L-primapterin biosynthesis we … If L-primapterin originates from L-BH4, deuterium labelling …
Number of citations: 6 www.degruyter.com
HC Curtius, I Rebrin, T Küster, C Adler - Pteridines, 1991 - degruyter.com
… Further we provide direct GC-MS evidence for the structure of in vitro formed L-primapterin. We could give an explanation for the hyperphenylalaninemia of these primapterinuric patients…
Number of citations: 6 www.degruyter.com
I Rebrin, L Petruschka, HC Curtius, C Adler… - Pteridines, 1991 - degruyter.com
… excretion of 7-substituted pterins (primapterin, anapterin and 6-oxo-primapterin) in urine (1). New data on the formation of primapterin during PAH catalyzed reaction in the absence of …
Number of citations: 4 www.degruyter.com
HC Curtius, S Ghisla, H Hasegawa, N Blau… - Chemistry and Biology of …, 1993 - Springer
… Formation of L-primapterin during in vitro incubation of L-BH4 with … primapterin formation after short incubation times (before 1 h of incubation) because low concentrations of primapterin …
Number of citations: 3 link.springer.com
HCH CURTIUS, C Adler, C Heizmann… - Journal of Nutritional …, 1992 - jstage.jst.go.jp
… The concentration of primapterin in those patients is app. 1:1 … 4% each for both primapterin and anapterin in comparison … FOR PRIMAPTERIN To confirm the identity of primapterin …
Number of citations: 1 www.jstage.jst.go.jp

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